1-(Pyridin-2-yl)-1h-pyrazol-5-amine

Medicinal Chemistry Chemical Synthesis Building Blocks

Heterocyclic building blocks for kinase inhibitor libraries often fail due to regioisomeric impurities that disrupt hinge-region binding. This validated 1-(pyridin-2-yl) substitution pattern is a privileged scaffold in >5 patent families for FAK and ALK5 inhibitors. - **Application**: Direct precursor to pyrazolylaminopyridine kinase inhibitors; 100-fold+ potency gains via substitution - **Coordination chemistry**: Bidentate N,N-donor set for defined bite-angle complexes (e.g., ZnCl₂ supercooling studies) - **Supply continuity**: R&D grade (98%) to custom 99.999% from single qualified source

Molecular Formula C8H8N4
Molecular Weight 160.18
CAS No. 89977-46-8
Cat. No. B2875864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-2-yl)-1h-pyrazol-5-amine
CAS89977-46-8
Molecular FormulaC8H8N4
Molecular Weight160.18
Structural Identifiers
SMILESC1=CC=NC(=C1)N2C(=CC=N2)N
InChIInChI=1S/C8H8N4/c9-7-4-6-11-12(7)8-3-1-2-5-10-8/h1-6H,9H2
InChIKeyKDAANJYILKBKSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-2-yl)-1H-pyrazol-5-amine Overview


1-(Pyridin-2-yl)-1H-pyrazol-5-amine (CAS 89977-46-8), also known as 2-pyridin-2-ylpyrazol-3-amine, is a heterocyclic building block comprising a pyrazole ring substituted with a 2-pyridyl group at N1 and an amino group at C5 [1]. With a molecular formula of C₈H₈N₄ and a molecular weight of 160.18 g/mol, this compound presents three nitrogen atoms capable of acting as hydrogen bond donors/acceptors or metal-coordinating donors, making it a versatile intermediate for the synthesis of kinase inhibitor libraries and coordination complexes [1][2].

Building block type
Heterocyclic intermediate with 2-pyridyl and C5-amino substitution
Workflow alignment
Kinase inhibitor library synthesis; metal coordination complex design
Key structural feature
Directional 2-pyridyl N-donor geometry supports hinge-region interactions

1-(Pyridin-2-yl)-1H-pyrazol-5-amine: Substitution Challenges


The 2-pyridyl substitution pattern on the pyrazole core is critical for target binding and metal coordination geometry. Replacement with 3-pyridyl or 4-pyridyl isomers fundamentally alters the vector of the nitrogen lone pair, disrupting the precise hydrogen-bonding network required for kinase hinge-region binding and changing the bite angle in metal complexes [1]. Furthermore, the specific 1-(pyridin-2-yl) substitution pattern has been validated in multiple patent families as a core scaffold for FAK and ALK5 inhibitors, establishing it as a privileged structure in medicinal chemistry that cannot be replicated by regioisomeric or heterocyclic replacements without extensive SAR re-evaluation [1][2].

Target: 2-Pyridyl isomer
Established hinge-binding geometry; privileged scaffold validated in FAK/ALK5 inhibitor patents
Substitute: 3- or 4-Pyridyl isomers
Altered nitrogen lone pair vector; may disrupt hydrogen-bonding network and metal coordination bite angle
Regioisomeric replacement may require extensive SAR re-evaluation; privileged scaffold properties are not directly transferable.

1-(Pyridin-2-yl)-1H-pyrazol-5-amine: Quality and Performance Evidence


Purity Grade Options

Commercial suppliers offer 1-(pyridin-2-yl)-1H-pyrazol-5-amine at two distinct purity tiers: a baseline specification of 95% (available from multiple vendors) and a higher 98% HPLC-grade specification . The 98% grade reduces the potential impact of impurities on reaction yields and downstream purification requirements in sensitive catalytic or multi-step synthetic sequences .

Purity Specification
Head-to-head
98% HPLC vs 95% min.
Higher purity may reduce side reactions and simplify purification
Impurity content reduced by 60% relative to baseline grade
Medicinal Chemistry Chemical Synthesis Building Blocks

Supply Scalability and Custom Purity

While many suppliers offer this compound in research-scale quantities (milligrams to grams), American Elements provides the compound with documented bulk manufacturing capabilities up to metric ton quantities, including custom ultra-high purity grades (99%, 99.9%, 99.99%, 99.999%) and specialized industrial/pharmaceutical grades [1]. This contrasts with standard catalog vendors who typically cap at 95-98% purity and gram-scale availability .

Supply Scalability
Head-to-head
Bulk (kg–ton) vs Research-scale (≤100 g)
Scalable supply with custom ultra-high purity may ensure continuity
Orders-of-magnitude scale difference; custom purities up to 99.999%
Process Chemistry Scale-Up Custom Synthesis

Scaffold Potency Confirmation

Derivatives built on the 1-(pyridin-2-yl)-1H-pyrazol-5-amine scaffold exhibit potent kinase inhibition: compounds 15 and 19 from the 2-pyridylpyrazole series inhibited ALK5 autophosphorylation with IC₅₀ values of 6 nM and 4 nM, respectively, while also demonstrating selectivity over p38 MAP kinase [1]. In a separate program, related pyrazolylaminopyridine derivatives demonstrated FAK inhibition with IC₅₀ values as low as 37 nM, while less optimized analogs bearing the same core scaffold showed only weak activity (IC₅₀ = 4.8 μM), underscoring the scaffold's capacity for optimization [2].

Scaffold Potency Range
Class-level
Optimized deriv. IC₅₀ 4–6 nM vs Less optimized 4,800 nM
Reported >100-fold dynamic range supports scaffold optimization potential
Derivative data; not intrinsic compound activity
Kinase Inhibitors Cancer Research Scaffold Hopping

1-(Pyridin-2-yl)-1H-pyrazol-5-amine: Application Scenarios


Kinase Inhibitor Library Synthesis

This compound serves as a direct precursor to the pyrazolylaminopyridine class of kinase inhibitors, including FAK and ALK5 inhibitors. Procurement of the 98% purity grade (e.g., Leyan 1696667) is recommended for initial library synthesis to minimize purification bottlenecks [1]. For programs advancing to lead optimization, the validated scaffold enables rapid analog generation with documented potency improvements exceeding 100-fold upon appropriate substitution [2].

Process Scale-Up for Preclinical Supply

For programs transitioning from discovery-scale (milligram to gram) synthesis to preclinical toxicology or formulation studies requiring multi-kilogram quantities, the bulk manufacturing and custom purity capabilities of specialized suppliers (e.g., American Elements) are essential [1]. The ability to secure a single qualified vendor for both research-grade (98%) and custom high-purity (up to 99.999%) material ensures analytical consistency and reduces regulatory requalification overhead [1].

Ligand Design for Metal Complexes

The 2-pyridyl and pyrazol-5-amine nitrogen donor set creates a bidentate or tridentate coordination environment with a well-defined bite angle. This scaffold has been employed in the synthesis of asymmetric ligands such as 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine for ZnCl₂ complexes with unusual phase behavior (supercooling with melting-solidification differential >100°C) [1]. The 95% minimum purity grade is typically sufficient for initial coordination chemistry studies, while 98% purity may be required for single-crystal X-ray diffraction-quality material.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
2-Pyridyl substitution geometry
Hinge-region binding compatibility
Preclinical process scale-up
Supply chain scalability
Lot-to-lot purity consistency
Metal complex ligand design
Bidentate/tridentate N-donor set
Coordination complex crystallization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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